molecular formula C5H9NO3S B568193 (2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 124617-04-5

(2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B568193
CAS No.: 124617-04-5
M. Wt: 163.191
InChI Key: MYNHZTBPRLMLMR-IMJSIDKUSA-N
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Description

(2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of an aldehyde with cysteine or its derivatives. One common method is the condensation of an aldehyde with L-cysteine in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium at room temperature, leading to the formation of the thiazolidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to improve selectivity and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: (2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thiazolidine ring can be reduced to form thiazolidinones.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include thiazolidinones, substituted thiazolidines, and various oxidized derivatives.

Scientific Research Applications

(2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand for enzymes and receptors, modulating their activity. The presence of the thiazolidine ring and hydroxymethyl group allows it to participate in hydrogen bonding and other non-covalent interactions, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

    Thiazolidine-4-carboxylic acid: Lacks the hydroxymethyl group but shares the thiazolidine core structure.

    Thiazolidinones: Differ in the oxidation state of the sulfur atom.

    Thiazoles: Contain a similar five-membered ring but with different substitution patterns.

Uniqueness: (2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to form stable complexes with various biomolecules makes it a valuable tool in medicinal chemistry and drug development .

Properties

CAS No.

124617-04-5

Molecular Formula

C5H9NO3S

Molecular Weight

163.191

IUPAC Name

(2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C5H9NO3S/c7-1-4-6-3(2-10-4)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1

InChI Key

MYNHZTBPRLMLMR-IMJSIDKUSA-N

SMILES

C1C(NC(S1)CO)C(=O)O

Synonyms

4-Thiazolidinecarboxylicacid,2-(hydroxymethyl)-,(2S-trans)-(9CI)

Origin of Product

United States

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